

An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene

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Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-methylbenzene, also known as **2,6-dimethoxytoluene**, is an aromatic organic compound with the chemical formula $C_9H_{12}O_2$. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its structural features: a benzene ring substituted with two electron-donating methoxy groups and a methyl group. These substituents influence the molecule's reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of 1,3-dimethoxy-2-methylbenzene, along with a discussion of the potential biological activities of structurally related compounds.

Molecular Structure and Chemical Identity

The structure of 1,3-dimethoxy-2-methylbenzene consists of a central benzene ring with two methoxy ($-OCH_3$) groups at positions 1 and 3, and a methyl ($-CH_3$) group at position 2.

Chemical Structure:

Caption: Chemical structure of 1,3-dimethoxy-2-methylbenzene.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,3-dimethoxy-2-methylbenzene
Synonyms	2,6-Dimethoxytoluene, 2-Methyl-1,3-dimethoxybenzene
CAS Number	5673-07-4[1][2]
Molecular Formula	C ₉ H ₁₂ O ₂ [1]
Molecular Weight	152.19 g/mol [1]
InChIKey	FPEUDBGJAVKAEE-UHFFFAOYSA-N[1]
SMILES	COc1cccc(OC)c1C[1]

Physicochemical Properties

The physical and chemical properties of 1,3-dimethoxy-2-methylbenzene are summarized in the table below.

Table 2: Physicochemical Properties

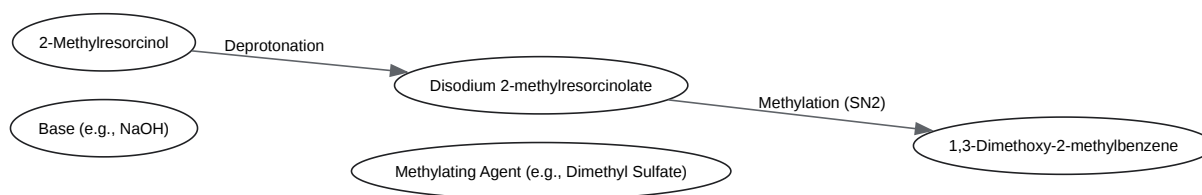
Property	Value	Source
Appearance	Solid	
Melting Point	39 °C	[1]
Boiling Point	222 °C	Parchem
Density	1.112 g/cm ³	Parchem
Solubility	Insoluble in water	Parchem

Synthesis of 1,3-Dimethoxy-2-methylbenzene

A common and effective method for the synthesis of 1,3-dimethoxy-2-methylbenzene is the Williamson ether synthesis, starting from 2-methylresorcinol.[3][4][5] This reaction involves the

deprotonation of the hydroxyl groups of 2-methylresorcinol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:



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Caption: Williamson ether synthesis of 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

- 2-Methylresorcinol
- Sodium hydroxide (NaOH) or other suitable base
- Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I)
- Anhydrous solvent (e.g., acetone, DMF, or THF)
- Diethyl ether or other extraction solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol in the chosen anhydrous solvent.
- Add a stoichiometric equivalent of a strong base (e.g., two equivalents of sodium hydroxide) to the solution to deprotonate the hydroxyl groups, forming the disodium 2-methylresorcinolate.
- Methylation: To the resulting solution, add a slight excess (approximately 2.2 equivalents) of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess methylating agent by adding a small amount of water or a dilute aqueous base.
- Partition the mixture between water and an organic extraction solvent (e.g., diethyl ether).
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude 1,3-dimethoxy-2-methylbenzene by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1,3-dimethoxy-2-methylbenzene.

Table 3: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a structured format in search results			

Note: While a ^1H NMR spectrum is available, the specific chemical shifts and multiplicities are not explicitly listed in the provided search results.[\[6\]](#)

Table 4: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 5: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
152	M^+ (Molecular Ion)	$[\text{C}_9\text{H}_{12}\text{O}_2]^+$
Other fragmentation data not detailed in search results		

Note: The mass spectrum confirms the molecular weight of 152 g/mol .[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Description
Specific peak data not available in search results	C-H stretching (aromatic and aliphatic), C-O stretching (ether), C=C stretching (aromatic)

Note: A gas-phase IR spectrum is available from the NIST WebBook, which can be used for detailed analysis.[\[10\]](#)

Reactivity and Potential Applications in Drug Development

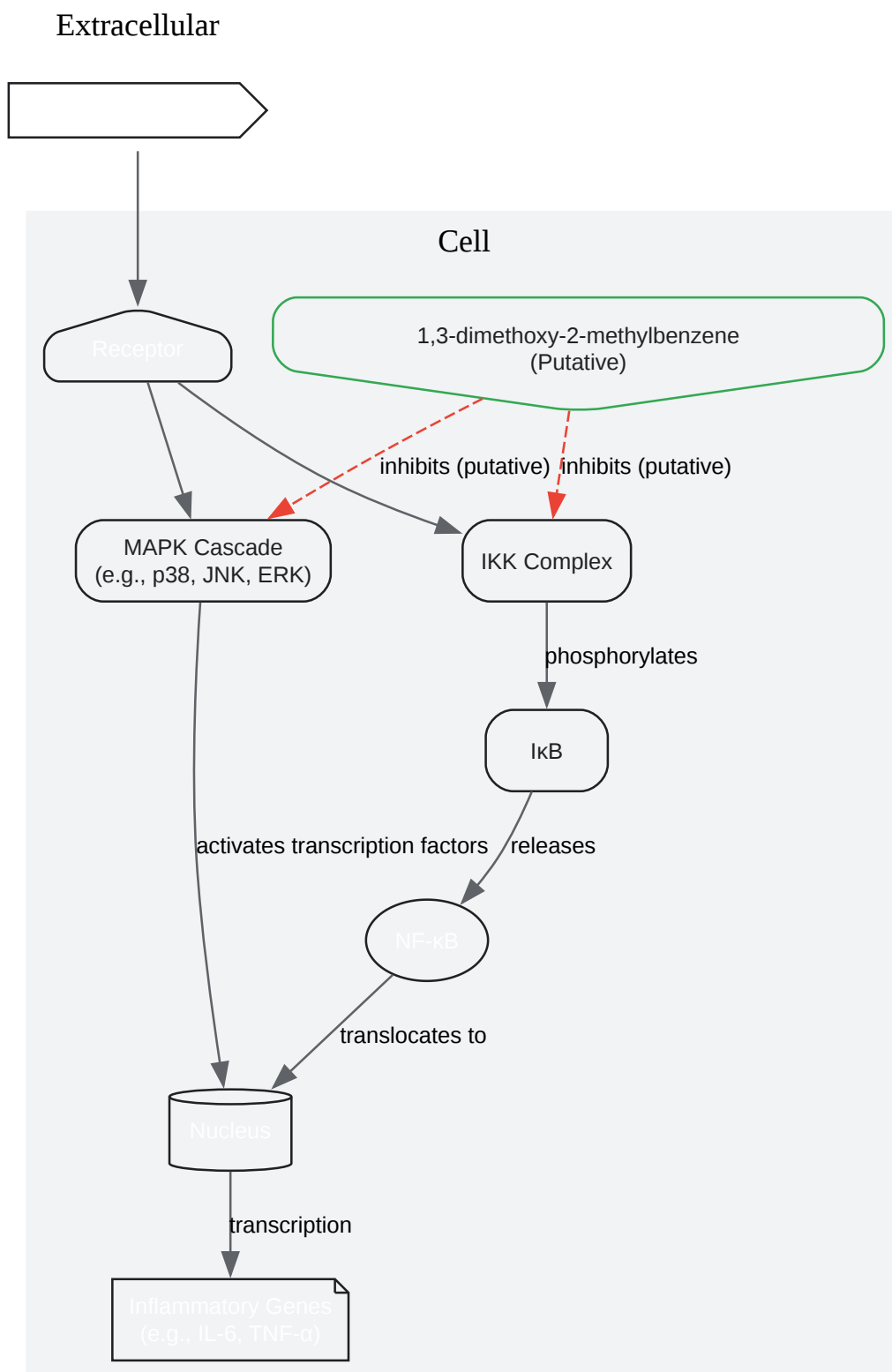
The electron-donating methoxy groups in 1,3-dimethoxy-2-methylbenzene activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to the methoxy groups. The methyl group also has a weak activating and ortho-, para-directing effect.

While direct studies on the biological activity of 1,3-dimethoxy-2-methylbenzene are limited, research on structurally related dimethoxytoluene and other dimethoxybenzene derivatives suggests potential for various pharmacological applications.

- **Antioxidant and Anti-inflammatory Activity:** A benzenoid from *Antrodia cinnamomea*, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF- κ B signaling pathway.[\[11\]](#)[\[12\]](#) This suggests that the dimethoxy-methylbenzene scaffold may have anti-inflammatory potential.
- **Cytotoxic Activity:** Stilbene derivatives containing a dimethoxy-styryl moiety have been investigated for their cytotoxicity and genotoxicity in cancer cell lines.[\[13\]](#) This indicates that the dimethoxybenzene core can be a component of molecules with anticancer properties.

Putative Signaling Pathway Involvement

Based on the anti-inflammatory activity of the structurally related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, a putative signaling pathway for 1,3-dimethoxy-2-methylbenzene could involve the modulation of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. These pathways are central to the inflammatory response and are common targets for anti-inflammatory drug development.



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